Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate
CAS No.: 1780885-59-7
Cat. No.: VC5848134
Molecular Formula: C13H25N3O3
Molecular Weight: 271.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780885-59-7 |
|---|---|
| Molecular Formula | C13H25N3O3 |
| Molecular Weight | 271.361 |
| IUPAC Name | tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-6-16(7-5-15)13(8-14)9-18-10-13/h4-10,14H2,1-3H3 |
| Standard InChI Key | WNOIKMDUPKLYFK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
The compound features a piperazine core substituted at the 4-position with a 3-(aminomethyl)oxetan-3-yl group and protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₃H₂₅N₃O₃, with a molecular weight of 283.36 g/mol . The oxetane ring introduces steric constraints, while the aminomethyl group provides a site for further functionalization.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate |
| CAS Number | 1780885-59-7 |
| Molecular Formula | C₁₃H₂₅N₃O₃ |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN |
| InChIKey | Not publicly available |
| Purity | ≥95% (typical commercial grade) |
The Boc group enhances solubility in organic solvents, making the compound amenable to further synthetic modifications .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate typically involves multi-step sequences leveraging nucleophilic substitutions and coupling reactions. A representative approach involves:
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Oxetane Ring Formation: 3-(Aminomethyl)oxetane is prepared via cyclization of epichlorohydrin derivatives with ammonia .
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Piperazine Functionalization: The oxetane moiety is introduced to piperazine using Mitsunobu or Ullmann coupling under inert conditions .
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Boc Protection: The amine group is protected with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane with a base like triethylamine .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Epichlorohydrin, NH₃, EtOH, 60°C, 12 h | 78% |
| 2 | CuI, K₂CO₃, DMF, 110°C, 24 h | 65% |
| 3 | (Boc)₂O, CH₂Cl₂, Et₃N, 0°C to RT, 6 h | 92% |
Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel column chromatography are standard .
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Signals at δ 1.44 ppm (9H, s, Boc CH₃), 3.35–3.50 ppm (8H, m, piperazine H), 4.20 ppm (2H, s, oxetane CH₂), and 4.75 ppm (2H, s, aminomethyl CH₂) .
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¹³C NMR: Peaks at 28.4 ppm (Boc CH₃), 79.8 ppm (Boc Cquat), 154.6 ppm (C=O), and 85.2 ppm (oxetane Cquat) .
Infrared (IR) Spectroscopy
Key absorptions include 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 1100 cm⁻¹ (C-O-C oxetane) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. It is stable under inert atmospheres but susceptible to acid-catalyzed Boc deprotection .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| LogP | 1.2 (predicted) |
| Melting Point | 112–114°C |
| λmax (UV-Vis) | 254 nm (π→π* transition) |
Applications in Drug Discovery
Pharmacological Scaffold
The piperazine-oxetane framework is prized in kinase inhibitor design. For example, analogues have shown IC₅₀ values <100 nM against PI3K and mTOR targets due to improved metabolic stability from the oxetane .
Materials Science
The compound’s rigid oxetane ring enhances thermal stability in polymers, with glass transition temperatures (Tg) exceeding 150°C in polyurethane composites .
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